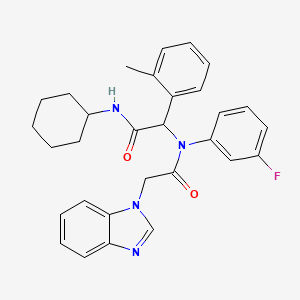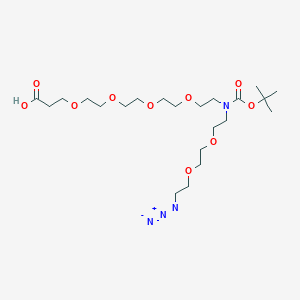
N-(Azido-PEG2)-N-Boc-PEG4-acid
Overview
Description
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a branched PEG derivative with a terminal azide group, Boc protected amino group, and a terminal NHS ester . The azide group enables PEGylation via Click Chemistry. The protected amine can be deprotected by acidic conditions .
Synthesis Analysis
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a non-cleavable linker for bio-conjugation that contains an Azide group and a NHS group linked through a linear PEG chain . It is used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular formula of N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is C26H45N5O12 . It has a molecular weight of 619.7 .Chemical Reactions Analysis
The azide group in N-(Azido-PEG2)-N-Boc-PEG4-NHS ester enables PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester has a molecular weight of 619.7 . Its molecular formula is C26H45N5O12 .Scientific Research Applications
Drug Development and PEGylation
N-(Azido-PEG2)-N-Boc-PEG4-acid: is utilized in drug development for PEGylation, which is the process of attaching polyethylene glycol (PEG) chains to molecules like drugs or proteins . This modification can improve the therapeutic properties of drugs by increasing their solubility, stability, and half-life in the body. The azide group of this compound enables PEGylation via Click Chemistry, a popular method for attaching PEG chains to target molecules efficiently.
Protein Labeling
The compound can be used to label proteins with PEG chains . This is particularly useful in creating antibody-drug conjugates (ADCs) where a drug is linked to an antibody. The PEG chain can act as a spacer, improving the ADC’s ability to target and kill cancer cells while minimizing effects on healthy cells.
Diagnostic Imaging
In diagnostic imaging, N-(Azido-PEG2)-N-Boc-PEG4-acid can be used to attach imaging agents to targeting molecules . This allows for the enhanced visualization of diseases such as cancer in medical imaging techniques, including MRI and PET scans.
Nanoparticle Surface Modification
The azide functionality of the compound allows for the modification of nanoparticle surfaces . This is crucial in the field of nanomedicine, where nanoparticles are designed to deliver drugs to specific sites in the body. The PEG chains can help evade the immune system and increase the circulation time of the nanoparticles.
Biomolecule Modification
N-(Azido-PEG2)-N-Boc-PEG4-acid: is used to modify biomolecules to alter their properties or functionalities . For example, modifying enzymes to improve their stability under harsh conditions or attaching PEG chains to therapeutic molecules to reduce their immunogenicity.
Click Chemistry Applications
The azide group of N-(Azido-PEG2)-N-Boc-PEG4-acid is reactive towards alkynes in the presence of a copper(I) catalyst, a reaction known as Click Chemistry . This reaction is widely used in chemical biology for attaching various functional groups to biomolecules in a highly specific and efficient manner.
Research Tool in Molecular Biology
As a research tool, the compound can be used in molecular biology to study protein interactions and functions . By attaching PEG chains to proteins, researchers can investigate how these modifications affect protein behavior and interactions in biological systems.
Synthesis of Branched Molecules
The compound can be used in the synthesis of branched molecules . Branched PEGs have unique properties that make them valuable in creating multi-armed structures for drug delivery systems, which can carry multiple drug molecules or targeting ligands.
Mechanism of Action
Target of Action
N-(Azido-PEG2)-N-Boc-PEG4-acid is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The azide group in N-(Azido-PEG2)-N-Boc-PEG4-acid enables PEGylation via Click Chemistry . Click Chemistry refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . The azide group can react with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by N-(Azido-PEG2)-N-Boc-PEG4-acid are related to the ubiquitin-proteasome system . By binding to the target protein and an E3 ubiquitin ligase, PROTACs lead to the ubiquitination
Safety and Hazards
Future Directions
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a developed as a branched PEGylation reagent with a terminal azide, a N-Boc protected amine, and a terminal NHS ester . The azide group enables PEGylation via Click Chemistry. The protected amine can be deprotected under acidic conditions . This suggests potential future applications in the field of bio-conjugation.
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O10/c1-22(2,3)36-21(29)26(6-10-32-14-13-31-9-5-24-25-23)7-11-33-15-17-35-19-18-34-16-12-30-8-4-20(27)28/h4-19H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUIQDKNHMQIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107377 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG2)-N-Boc-PEG4-acid | |
CAS RN |
2093153-82-1 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2093153-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



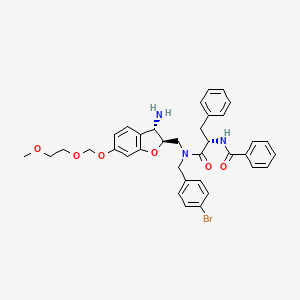
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)
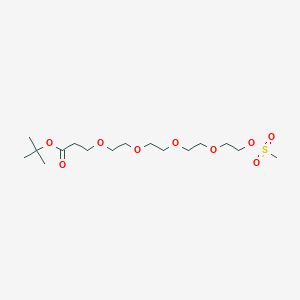

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)
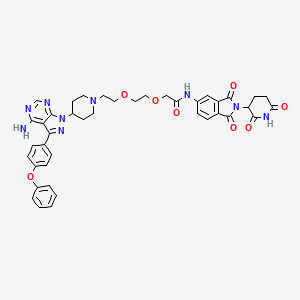
![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)


![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)
